molecular formula C11H18O2 B13040219 Nona-1,2-dien-4-ylacetate

Nona-1,2-dien-4-ylacetate

Cat. No.: B13040219
M. Wt: 182.26 g/mol
InChI Key: LMMLIBNCQNRKSV-UHFFFAOYSA-N
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Description

Nona-1,2-dien-4-ylacetate is an organic compound characterized by the presence of a nonane backbone with a 1,2-diene functional group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nona-1,2-dien-4-ylacetate typically involves the reaction of a nonane derivative with a suitable acetylating agent. One common method is the esterification of Nona-1,2-dien-4-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Nona-1,2-dien-4-ylacetate can undergo various chemical reactions, including:

    Oxidation: The diene functional group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4, and other peroxides.

    Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: NaOMe, KOtBu, and other strong bases.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alkanes, alkenes.

    Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

Nona-1,2-dien-4-ylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Nona-1,2-dien-4-ylacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, leading to the modulation of biochemical processes. The diene functional group can participate in cycloaddition reactions, forming adducts with other molecules and influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Nona-1,8-diyne: A compound with a similar nonane backbone but with a diyne functional group instead of a diene.

    Nona-1,8-diene: Another similar compound with a diene functional group at different positions.

    Spiro[4.4]nona-1,3,6,8-tetraene: A spiro compound with a nonane backbone and multiple double bonds.

Uniqueness

Nona-1,2-dien-4-ylacetate is unique due to its specific functional groups and structural arrangement, which confer distinct reactivity and properties

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-4-6-7-9-11(8-5-2)13-10(3)12/h8,11H,2,4,6-7,9H2,1,3H3

InChI Key

LMMLIBNCQNRKSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=C=C)OC(=O)C

Origin of Product

United States

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